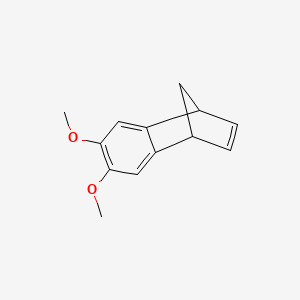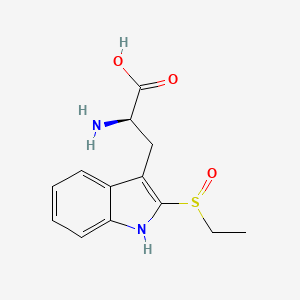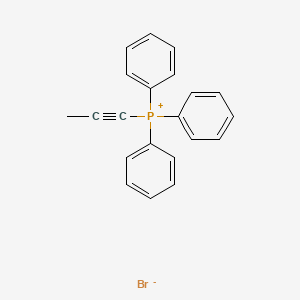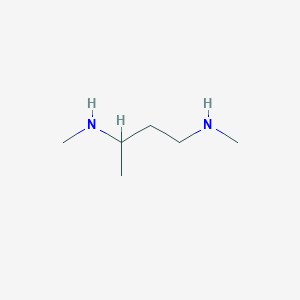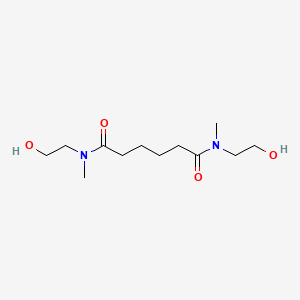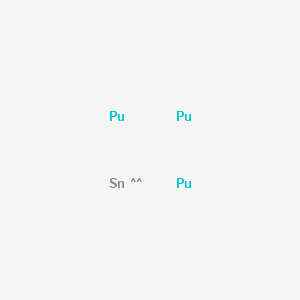
CID 71364135
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 71364135” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The preparation of compound “CID 71364135” involves specific synthetic routes and reaction conditions. The synthesis typically includes the following steps:
Step 1: Initial reaction of starting materials under controlled conditions to form intermediate compounds.
Step 2: Further reactions involving the intermediates to form the desired compound.
Step 3: Purification and isolation of the final product using techniques such as crystallization or chromatography.
Industrial production methods may involve scaling up the laboratory procedures with adjustments to optimize yield and purity.
Analyse Des Réactions Chimiques
Compound “CID 71364135” undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups.
Applications De Recherche Scientifique
Compound “CID 71364135” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of compound “CID 71364135” involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Compound “CID 71364135” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can be based on factors such as:
Chemical Structure: Differences in the arrangement of atoms and functional groups.
Reactivity: Variations in the types of reactions and conditions required.
Applications: Distinct uses in scientific research or industry.
Some similar compounds include those registered in the PubChem database with comparable properties and applications.
Propriétés
Formule moléculaire |
Pu3Sn |
|---|---|
Poids moléculaire |
850.90 g/mol |
InChI |
InChI=1S/3Pu.Sn |
Clé InChI |
RRGDZYVZESTBHT-UHFFFAOYSA-N |
SMILES canonique |
[Sn].[Pu].[Pu].[Pu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
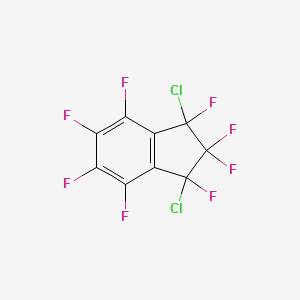
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
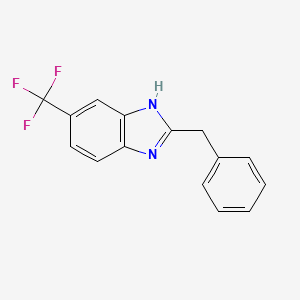

![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
